![molecular formula C6H14Cl2N2O B1420925 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride CAS No. 92384-34-4](/img/structure/B1420925.png)
2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride
Overview
Description
“2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 92384-34-4 . It has a molecular weight of 201.1 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride . The InChI code is 1S/C6H13ClN2O.ClH/c1-9(2)4-3-8-6(10)5-7;/h3-5H2,1-2H3,(H,8,10);1H .
Chemical Reactions Analysis
This compound is often used as an intermediate in various chemical reactions. For instance, it acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 201.1 .
Scientific Research Applications
Organic Synthesis Intermediate
“2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride” is widely used as an intermediate and starting reagent for organic synthesis . It plays a crucial role in the production of various organic compounds.
Synthesis of Bephenium Hydroxynaphthoate
This compound acts as an intermediate for the synthesis of bephenium hydroxynaphthoate . Bephenium hydroxynaphthoate is an anthelmintic drug used to treat parasitic worm infections.
Synthesis of Mepyramine
“2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride” is used in the synthesis of mepyramine , an antihistamine with anticholinergic properties used to treat allergic conditions such as hay fever or urticaria.
Synthesis of Phenyltoloxamine
This compound is used in the synthesis of phenyltoloxamine , a drug that is typically combined with other medications to provide relief from multiple symptoms.
Pre-emergent Herbicides
Chloroacetamide derivatives, such as “2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride”, are studied for their use in pre-emergent herbicides. These herbicides are used to control weed growth in various agricultural and non-agricultural settings.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O.ClH/c1-9(2)4-3-8-6(10)5-7;/h3-5H2,1-2H3,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYPBANJILAMSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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